5-Chloro-2-propoxypyridine Exhibits Significantly Higher Lipophilicity Than Its Shorter-Chain Analogs
The lipophilicity of 5-chloro-2-propoxypyridine, quantified by its calculated partition coefficient (LogP), is markedly higher than that of its ethoxy and methoxy counterparts . This property is critical for applications where enhanced membrane permeability or partitioning into non-polar phases is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52380 |
| Comparator Or Baseline | 5-Chloro-2-ethoxypyridine: XLogP3 = 2.100; 5-Chloro-2-methoxypyridine: LogP = 1.7436 |
| Quantified Difference | The propoxy analog is ~1.45x more lipophilic than the methoxy analog (ΔLogP = 0.78) and ~1.20x more lipophilic than the ethoxy analog (ΔLogP = 0.42). |
| Conditions | Calculated partition coefficients (LogP/XLogP3) for neutral compounds. |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability in biological systems and altered solubility profiles for chemical reactions, making this compound the preferred choice when a more hydrophobic building block is required.
